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Introduction
Dipeptidyl-peptidase-4 (DGAT1) inhibitors represent a promising therapeutic strategy for

managing hypertriglyceridemia, particularly in rare genetic disorders like familial

chylomicronemia syndrome (FCS). By blocking the final and committed step in triglyceride

synthesis in the small intestine, these agents aim to reduce the production and secretion of

chylomicrons, thereby lowering plasma triglyceride levels. This guide provides a comparative

overview of the efficacy of Pradigastat (LCQ908), a DGAT1 inhibitor that has undergone clinical

investigation for FCS, against other notable DGAT1 inhibitors, supported by available

experimental data.

Mechanism of Action: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the triglyceride synthesis

pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-

CoA to form a triglyceride (TG).[1] In the small intestine, DGAT1 is highly expressed in

enterocytes and plays a crucial role in the absorption of dietary fats. By inhibiting DGAT1,

compounds like Pradigastat reduce the synthesis of triglycerides within enterocytes, leading to

decreased chylomicron formation and secretion into the bloodstream. This, in turn, lowers

postprandial and fasting triglyceride levels.[2]
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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Comparative Efficacy of DGAT1 Inhibitors
A direct head-to-head clinical trial comparing the efficacy of Pradigastat with other DGAT1

inhibitors in the same patient population is not available. The development of several other

DGAT1 inhibitors was discontinued due to gastrointestinal side effects before extensive efficacy

data in specific patient populations like FCS could be obtained.[3][4] The following tables

summarize the available efficacy data for Pradigastat and other selected DGAT1 inhibitors from

clinical and preclinical studies.

Table 1: Clinical Efficacy of Pradigastat in Familial
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Parameter
Pradigastat 10

mg/day

Pradigastat 20

mg/day

Pradigastat 40

mg/day

Mean Reduction in

Fasting Triglycerides

No significant

reduction
41% 70%

Study Population 6 patients with FCS 6 patients with FCS 6 patients with FCS

Treatment Duration 21 days 21 days 21 days

Clinical Trial NCT01146522[2][5][6] NCT01146522[2][5][6] NCT01146522[2][5][6]

Adverse Events

Mild, transient

gastrointestinal

events[2]

Mild, transient

gastrointestinal

events[2]

Mild, transient

gastrointestinal

events[2]

Table 2: Efficacy of Other DGAT1 Inhibitors in Clinical
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Inhibitor

Study

Population/

Model

Dose
Efficacy

Outcome

Adverse

Events
Reference

AZD7687
Healthy Male

Subjects

≥5 mg (single

dose)

>75%

decrease in

incremental

postprandial

triglyceride

AUC

Dose-

dependent

nausea,

vomiting, and

diarrhea

[7]

Overweight/O

bese Men

>5 mg/day (1

week)

Dose-

dependent

reduction in

postprandial

serum

triglycerides

Increased

gastrointestin

al side

effects; 11/18

discontinued

due to

diarrhea

[8]

PF-04620110

Sprague-

Dawley Rats

(lipid

challenge)

≥0.1 mg/kg

Significant

reduction in

plasma

triglyceride

excursion

Not reported

in this study
[9]

Healthy

Volunteers

(Phase I)

0.3 - 21 mg

(single and

multiple

doses)

N/A (Safety

and PK

study)

Common

gastrointestin

al adverse

events

(nausea,

vomiting,

diarrhea)

[10]

Experimental Protocols
Pradigastat Clinical Trial (NCT01146522) Methodology
This was an open-label, sequential-treatment study involving six patients with genetically

confirmed FCS.[2][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22950654/
https://pubmed.ncbi.nlm.nih.gov/24118885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/36690550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4337059/
https://pubmed.ncbi.nlm.nih.gov/25889044/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Pradigastat Clinical Trial (NCT01146522)
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Caption: Workflow of the Pradigastat clinical trial in FCS patients.
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Patient Population: Six patients with a confirmed diagnosis of FCS.

Study Design: Open-label, with three consecutive 21-day treatment periods, separated by

washout periods of at least four weeks.

Dosing Regimen: Patients received Pradigastat at 20 mg, 40 mg, and 10 mg once daily in a

sequential manner.[2]

Primary Efficacy Endpoint: Change in fasting triglyceride levels.

Secondary Endpoints: Changes in postprandial triglycerides and apolipoprotein B48

(ApoB48) levels.

Assessments: Fasting triglyceride levels were measured weekly. Postprandial lipid profiles

were assessed at the beginning and end of each treatment period following a standardized

low-fat meal. Safety and tolerability were monitored throughout the study.[2]

AZD7687 First-in-Human Study Methodology
This was a randomized, placebo-controlled, single ascending dose study in 80 healthy male

subjects.[7]

Study Population: Healthy male volunteers.

Study Design: Randomized, placebo-controlled, single ascending dose cohorts.

Dosing Regimen: Single oral doses of AZD7687 ranging from 1 mg to 60 mg, or placebo.

Efficacy Assessment: Postprandial triglyceride excursion was measured for 8 hours after a

standardized mixed meal with a high fat content (60%).

Safety Assessment: Monitoring of adverse events, particularly gastrointestinal side effects.

Discussion and Conclusion
Pradigastat has demonstrated significant, dose-dependent reductions in fasting and

postprandial triglycerides in patients with FCS, a population with a high unmet medical need.

The observed efficacy, particularly at the 40 mg dose, highlights the potential of DGAT1
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inhibition as a targeted therapy for this rare and severe hypertriglyceridemia. Importantly, in this

small study, Pradigastat was reported to be safe and well-tolerated, with only mild and transient

gastrointestinal side effects.[2]

In contrast, the development of other DGAT1 inhibitors, such as AZD7687 and PF-04620110,

was hampered by the prevalence of gastrointestinal adverse events, primarily diarrhea,

nausea, and vomiting.[7][8][10] While these agents also demonstrated proof-of-concept by

reducing postprandial triglycerides, the narrow therapeutic window between efficacy and

intolerable side effects led to the discontinuation of their development for broader indications

like obesity and type 2 diabetes.

The differing outcomes between Pradigastat in FCS and other DGAT1 inhibitors in different

populations may be attributable to several factors, including differences in the patient

populations, the specific chemical properties of the inhibitors, and the dosing regimens

employed. The underlying pathophysiology of FCS, with its profound impairment of chylomicron

clearance, may create a scenario where the triglyceride-lowering effects of DGAT1 inhibition

are more pronounced and the gastrointestinal side effects are either less severe or considered

more acceptable given the severity of the disease.

In conclusion, while Pradigastat has shown promising efficacy in the orphan indication of FCS,

the broader class of DGAT1 inhibitors has faced significant challenges due to gastrointestinal

tolerability. Future research in this area may focus on developing DGAT1 inhibitors with

improved gut selectivity or exploring combination therapies to mitigate adverse effects while

preserving therapeutic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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